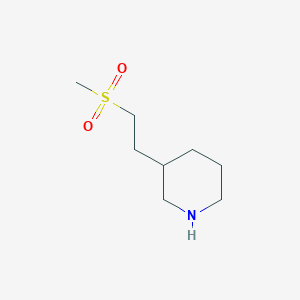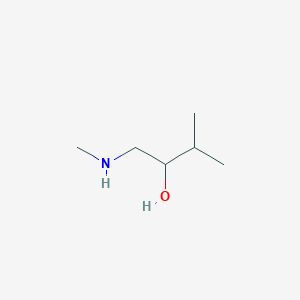
3-Methyl-1-(methylamino)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(methylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO It is a secondary alcohol and an amine, characterized by the presence of both a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a butane backbone
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One of the methods to synthesize this compound involves the hydroboration-oxidation of 3-methylbut-1-ene.
Addition of Water: Another method involves the addition of water to 3-methylbut-1-ene in the presence of dilute sulfuric acid (H2SO4), following Markovnikov’s rule.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the principles of hydroboration-oxidation and acid-catalyzed hydration can be scaled up for industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) and other halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines or alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(methylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways involving amines and alcohols.
Industry: It can be used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(methylamino)butan-2-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that recognize amine and alcohol groups.
Pathways Involved: It may participate in metabolic pathways involving the oxidation and reduction of amines and alcohols, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-butanol: Another secondary alcohol with similar structural features but lacking the methylamino group.
Isoamyl alcohol (3-Methyl-1-butanol): A primary alcohol with a similar carbon backbone but different functional groups.
2-Methyl-2-butanol: A tertiary alcohol with a similar carbon skeleton but different functional groups.
Uniqueness:
- The presence of both a hydroxyl group and a methylamino group in 3-Methyl-1-(methylamino)butan-2-ol makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and potential applications.
Eigenschaften
Molekularformel |
C6H15NO |
|---|---|
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
3-methyl-1-(methylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(8)4-7-3/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
RAKKFSLKTUFWPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CNC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


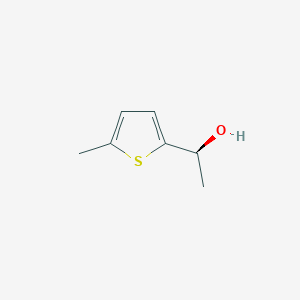
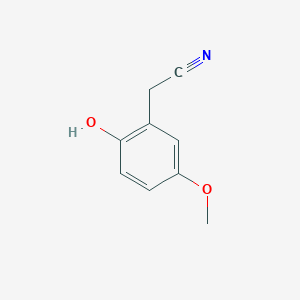

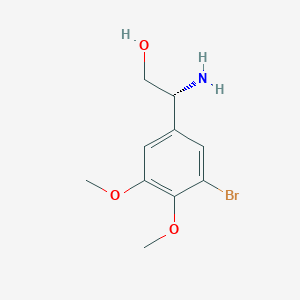
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)

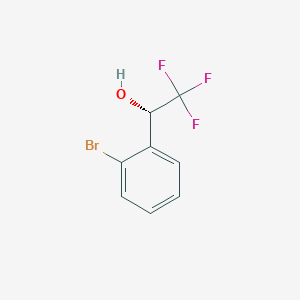



![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
